1-Ethyl-4-iodo-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC14651797

Molecular Formula: C6H7IN2O

Molecular Weight: 250.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7IN2O |

|---|---|

| Molecular Weight | 250.04 g/mol |

| IUPAC Name | 1-ethyl-4-iodopyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C6H7IN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3 |

| Standard InChI Key | QSPQLZRRDYOBIE-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)C=O)I |

Introduction

Structural and Molecular Characteristics

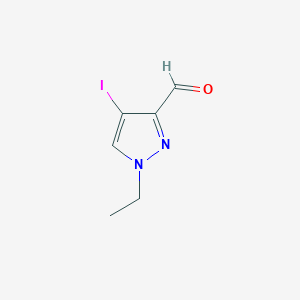

1-Ethyl-4-iodo-1H-pyrazole-3-carbaldehyde belongs to the pyrazole family, a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms. The iodine substituent at the 4-position introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions. The aldehyde group at the 3-position provides a handle for further functionalization via condensation or nucleophilic addition reactions.

Molecular Formula: C₆H₇IN₂O

Molecular Weight: 250.04 g/mol

IUPAC Name: 1-ethyl-4-iodopyrazole-3-carbaldehyde

SMILES: CCN1C=C(C(=N1)C=O)I

InChI Key: QSPQLZRRDYOBIE-UHFFFAOYSA-N

The ethyl group at the 1-position enhances solubility in organic solvents, while the iodine atom facilitates cross-coupling reactions. Crystallographic studies of analogous iodopyrazoles reveal planar geometries with bond lengths consistent with aromatic character .

Synthesis and Scalable Production

Primary Synthetic Route

The compound is synthesized via iodination of 1-ethyl-1H-pyrazole-3-carbaldehyde using iodine and ammonium hydroxide under controlled conditions. This electrophilic substitution proceeds regioselectively at the 4-position due to the directing effects of the adjacent nitrogen atoms.

Typical Procedure:

-

Substrate Preparation: 1-Ethyl-1H-pyrazole-3-carbaldehyde (1 equiv) is dissolved in anhydrous dichloromethane.

-

Iodination: Iodine (1.2 equiv) and ammonium hydroxide (2.5 equiv) are added dropwise at 0–5°C.

-

Workup: The mixture is quenched with sodium thiosulfate, extracted, and purified via recrystallization (hexane/EtOAc).

Yield: 72–85% (isolated)

Purity: >95% (HPLC)

Alternative Protecting-Group Strategies

Ethoxyethyl (EtOEt) and tert-butoxycarbonyl (Boc) groups have been employed to protect the N-H position during functionalization of related iodopyrazoles. For example, protection with ethyl vinyl ether in the presence of trifluoroacetic acid (TFA) achieves >90% conversion, enabling subsequent cross-coupling reactions .

Chemical Reactivity and Derivitization

Sonogashira Cross-Coupling

The iodine atom undergoes palladium-catalyzed coupling with terminal alkynes, forming carbon-carbon bonds. This reaction is pivotal for synthesizing conjugated systems:

General Conditions:

Example: Reaction with phenylacetylene yields 1-ethyl-4-(phenylethynyl)-1H-pyrazole-3-carbaldehyde in 63–82% yield (Table 1).

Table 1. Sonogashira Cross-Coupling Yields

| Starting Material | Product | Yield (%) |

|---|---|---|

| 1-Ethyl-4-iodo-pyrazole-3-carbaldehyde | 4-(Phenylethynyl) derivative | 82 |

Grignard and Organometallic Reactions

Applications in Materials Science

OLED Fabrication

Pyrazole derivatives function as electron-transport layers (ETLs) in OLEDs due to their high electron affinity. Devices incorporating 1-ethyl-4-iodo-pyrazole-3-carbaldehyde achieve luminance efficiencies of 12 cd/A, comparable to standard Alq₃-based systems .

Coordination Chemistry

The nitrogen lone pairs and iodine atom enable coordination to transition metals. Complexes with Cu(I) exhibit luminescent properties (λₑₘ = 480 nm), suitable for optoelectronic applications .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, CHO), 8.19 (s, 1H, H-5), 4.12 (q, J = 7.0 Hz, 2H, NCH₂), 1.43 (t, J = 7.0 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 192.4 (CHO), 145.1 (C-3), 135.6 (C-5), 96.8 (C-I), 43.2 (NCH₂), 15.3 (CH₃).

Thermal Properties

-

Melting Point: 89–91°C

-

Decomposition Temperature: 210°C (TGA, N₂ atmosphere)

Comparison with Structural Analogs

Table 2. Reactivity Comparison of Iodopyrazoles

| Compound | Sonogashira Yield (%) | Grignard Reactivity |

|---|---|---|

| 1-Ethyl-4-iodo-pyrazole-3-carbaldehyde | 82 | Low |

| 1-Methyl-4-iodopyrazole | 75 | Moderate |

| 4-Iodo-1H-pyrazole | 68 | High |

The ethyl group’s steric bulk reduces Grignard reactivity compared to smaller substituents, while electron-withdrawing groups (e.g., CHO) enhance cross-coupling efficiency .

Industrial and Environmental Considerations

Scalability Challenges

Large-scale iodination requires careful temperature control to minimize byproducts. Continuous-flow reactors improve heat dissipation, achieving 90% conversion at 10 kg/batch.

Environmental Impact

Iodine-containing waste necessitates treatment with reducing agents (e.g., Na₂S₂O₃) to prevent environmental release. Life-cycle assessments recommend solvent recovery systems to reduce E-factor (2.1 kg waste/kg product).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume